Cas no 1152-48-3 (2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl-)

2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl- structure
1152-48-3 structure
Product Name:2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl-
Numero CAS:1152-48-3
MF:C15H11NO3
MW:253.252743959427
CID:174427
PubChem ID:5291959
Update Time:2025-04-19

2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,1-(4-nitrophenyl)-3-phenyl-
    • (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
    • 4NITROCHALCONE
    • 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
    • 1-(4-nitro-phenyl)-3-phenyl-propenone
    • 4NITROCHALCONE(4'-NITROISOMER)
    • 4'-Nitro-chalkon
    • benzal-(4-nitro)acetophenone
    • Styryl 4-nitrophenyl ketone
    • Styryl(4-nitrophenyl) ketone
    • 2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-, (E)-
    • PD148009
    • (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
    • ST051246
    • DTXSID101246917
    • 1152-48-3
    • AI3-22120
    • 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
    • MLS002637682
    • 20432-02-4
    • (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
    • CB12019
    • (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one #
    • QLXBMZAOTHBHSM-IZZDOVSWSA-
    • (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
    • NSC-3322
    • SMSF0003643
    • MFCD00044848
    • (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one
    • QLXBMZAOTHBHSM-IZZDOVSWSA-N
    • 4'-Nitrochalcone
    • 2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-
    • AB00630924-02
    • NSC3322
    • trans-4'-Nitrochalcone
    • NSC 3322
    • InChI=1/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
    • CCRIS 1672
    • Chalcone, 4'-nitro-, (E)-
    • AKOS001377574
    • CHEMBL286151
    • BIM-0009067.P001
    • Inchi: 1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
    • Chiave InChI: QLXBMZAOTHBHSM-IZZDOVSWSA-N
    • Sorrisi: O=C(/C=C/C1C=CC=CC=1)C1C=CC(=CC=1)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 253.07400
  • Massa monoisotopica: 253.07389321g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 345
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 62.9Ų

Proprietà sperimentali

  • PSA: 62.89000
  • LogP: 4.01410
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd